

# Cross-referencing spectroscopic data for 2-(Hexyloxy)ethanol from different sources

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## Compound of Interest

Compound Name: 2-(Hexyloxy)ethanol

Cat. No.: B090154

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## Cross-Referencing Spectroscopic Data for 2-(Hexyloxy)ethanol: A Comparative Guide

For researchers, scientists, and drug development professionals, accurate identification and characterization of chemical compounds are paramount. This guide provides a comparative analysis of spectroscopic data for **2-(Hexyloxy)ethanol** from prominent databases: the National Institute of Standards and Technology (NIST) and the Spectral Database for Organic Compounds (SDBS).

This document summarizes the available Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) data, presenting it in a clear, tabular format for straightforward cross-referencing. Detailed experimental methodologies, where available, are also provided to ensure the reproducibility and accurate interpretation of the presented data.

## Summary of Spectroscopic Data

The following tables provide a side-by-side comparison of the key spectroscopic data points for **2-(Hexyloxy)ethanol** obtained from NIST and SDBS.

## Infrared (IR) Spectroscopy

Database	Technique	Major Absorption Bands (cm <sup>-1</sup> )
NIST	Gas Phase	3670 (O-H stretch), 2937 (C-H stretch), 2874 (C-H stretch), 1468, 1378, 1125 (C-O stretch), 1069, 890
SDBS	Liquid Film	3424 (O-H stretch, broad), 2931 (C-H stretch), 2859 (C-H stretch), 1466, 1378, 1117 (C-O stretch), 1063, 888, 726

## Mass Spectrometry (MS)

Database	Ionization Method	Major Peaks (m/z) and Relative Intensities
NIST	Electron Ionization (EI)	45 (100%), 43 (58%), 57 (52%), 29 (48%), 71 (42%), 87 (35%), 41 (32%), 27 (28%), 56 (20%), 101 (5%)
SDBS	Electron Ionization (EI)	45 (100%), 43 (57%), 57 (51%), 29 (47%), 71 (42%), 87 (35%), 41 (31%), 27 (27%), 56 (20%), 101 (5%)

## Carbon-13 (<sup>13</sup>C) NMR Spectroscopy

Database	Solvent	Chemical Shifts (ppm)
SDBS	CDCl <sub>3</sub>	72.5, 71.7, 61.8, 31.8, 29.7, 25.9, 22.7, 14.1
ChemicalBook	CDCl <sub>3</sub>	72.5, 71.7, 61.8, 31.8, 29.7, 25.9, 22.7, 14.1[1]

## Proton (<sup>1</sup>H) NMR Spectroscopy

Database	Solvent	Chemical Shifts (ppm) and Multiplicities
SDBS	CDCl <sub>3</sub>	3.72 (t), 3.56 (t), 3.48 (t), 2.15 (s, OH), 1.58 (quint), 1.30 (m), 0.90 (t)

## Experimental Protocols

Detailed experimental parameters are crucial for the accurate interpretation and comparison of spectroscopic data. The following sections outline the general methodologies employed for the acquisition of the data presented.

### Infrared (IR) Spectroscopy

- NIST (Gas Phase): The spectrum was obtained from the NIST/EPA Gas-Phase Infrared Database. This typically involves introducing the sample into a gas cell and analyzing it with a Fourier Transform Infrared (FTIR) spectrometer. The spectra are usually measured at a specific resolution, but concentration information is often not available, precluding the calculation of molar absorptivity.
- SDBS (Liquid Film): The spectrum was likely acquired by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) and analyzing it using an FTIR spectrometer.

### Mass Spectrometry (MS)

- NIST and SDBS (Electron Ionization - EI): The mass spectra were obtained using electron ionization. In this technique, the gaseous sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

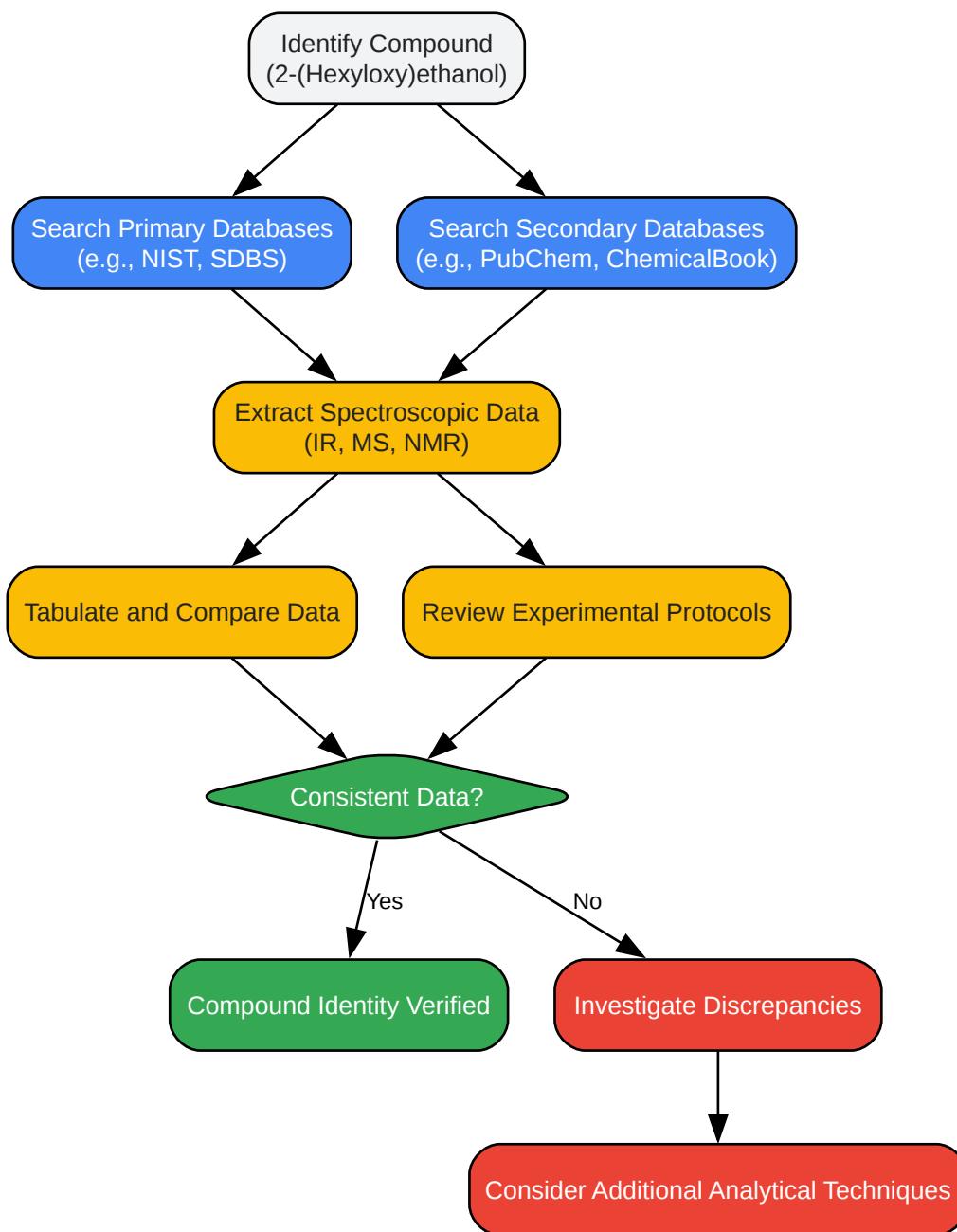
### Nuclear Magnetic Resonance (NMR) Spectroscopy

- SDBS and ChemicalBook (<sup>13</sup>C and <sup>1</sup>H NMR): The NMR spectra were recorded on a spectrometer operating at a specific frequency (e.g., 90 MHz for the <sup>13</sup>C spectrum from ChemicalBook) using deuterated chloroform (CDCl<sub>3</sub>) as the solvent.<sup>[1]</sup> Chemical shifts are

reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

## Data Cross-Referencing Workflow

The process of cross-referencing spectroscopic data from multiple sources is a critical step in compound verification. The following diagram illustrates a logical workflow for this process.



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Caption: Workflow for cross-referencing spectroscopic data.

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## References

- 1. 2-(HEXYLOXY)ETHANOL(112-25-4) <sup>13</sup>C NMR spectrum [chemicalbook.com]
- 2. To cite this document: BenchChem. [Cross-referencing spectroscopic data for 2-(Hexyloxy)ethanol from different sources]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b090154#cross-referencing-spectroscopic-data-for-2-hexyloxy-ethanol-from-different-sources>

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